1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride
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Overview
Description
1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride is a heterocyclic compound that features a fused ring system combining pyridine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxypyridine-2-carbonitrile with substituted hydroxylamines in a multi-step procedure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-2-8-5-7-6(1)9-3-4-10-7;/h1-2,5,9H,3-4H2;1H |
InChI Key |
DZEZNCKZILBVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CN=C2.Cl |
Origin of Product |
United States |
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